molecular formula C9H9NO2 B1397069 (2-Methylbenzo[d]oxazol-7-yl)methanol CAS No. 136663-42-8

(2-Methylbenzo[d]oxazol-7-yl)methanol

Cat. No. B1397069
M. Wt: 163.17 g/mol
InChI Key: BVKPCOPAVMDDPD-UHFFFAOYSA-N
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Patent
US08476308B2

Procedure details

To a solution of ethyl 2-methylbenzo[d]oxazole-7-carboxylate (743) (1.27 g, 6.19 mmol) in tetrahydrofuran (61 mL) at 0° C. was added lithium aluminum hydride (7.43 mL, 7.43 mmol, 1M in tetrahydrofuran). The reaction was stirred at 0° C. for 1 hour and quenched with 0.6 mL of water, 0.6 mL of 15% NaOH and 1.8 mL of water. The reaction was warmed to room temperature and diluted with diethyl ether. Magnesium sulfate was added and the solution was filtered, washed with diethyl ether, and the solvent was removed in vacuo to provide (2-methylbenzo[d]oxazol-7-yl)methanol (744) (0.687 g, 68%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[C:10]([C:11](OCC)=[O:12])=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][C:2]1[O:3][C:4]2[C:10]([CH2:11][OH:12])=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
CC=1OC2=C(N1)C=CC=C2C(=O)OCC
Name
Quantity
7.43 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
61 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 0.6 mL of water, 0.6 mL of 15% NaOH and 1.8 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC=C2CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.687 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.